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molecular formula C4H4F6O6S2 B174675 1,2-Bis(trifluoromethylsulfonyloxy)ethane CAS No. 18928-34-2

1,2-Bis(trifluoromethylsulfonyloxy)ethane

Cat. No. B174675
M. Wt: 326.2 g/mol
InChI Key: BSGMTLNPHNLSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06784305B2

Procedure details

Preparation and handling of organometallic compounds were carried out in the absence of air and moisture under argon (Schlenk technique or glove box). All solvents required were purged with argon and dried over molecular sieves before use. 1,2-Bistrifluoromethylsulfonyloxyethane was synthesized as described by Lindner, Ekkehard; Au, Guenter von; Eberle, Hans-Juergen; Chem.Ber.; 114; 2; 1981; 810-813. The preparations of 1,3-bistrifluoromethylsulfonyloxypropane and 1,2-bistrifluoromethylsulfonyloxycyclohexane were carried out analogously. The indenes used were prepared as described in WO 9840331.
[Compound]
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-bistrifluoromethylsulfonyloxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,2-bistrifluoromethylsulfonyloxycyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(OCCCOS(C(F)(F)F)(=O)=O)(=O)=O.[F:20][C:21]([F:41])([F:40])[S:22]([O:25][CH:26]1CCCC[CH:27]1[O:32][S:33]([C:36]([F:39])([F:38])[F:37])(=[O:35])=[O:34])(=[O:24])=[O:23]>>[F:38][C:36]([F:37])([F:39])[S:33]([O:32][CH2:27][CH2:26][O:25][S:22]([C:21]([F:41])([F:40])[F:20])(=[O:24])=[O:23])(=[O:34])=[O:35]

Inputs

Step One
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1,3-bistrifluoromethylsulfonyloxypropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OCCCOS(=O)(=O)C(F)(F)F)(F)F
Step Three
Name
1,2-bistrifluoromethylsulfonyloxycyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC1C(CCCC1)OS(=O)(=O)C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All solvents required were purged with argon
CUSTOM
Type
CUSTOM
Details
dried over molecular sieves before use

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)OCCOS(=O)(=O)C(F)(F)F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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